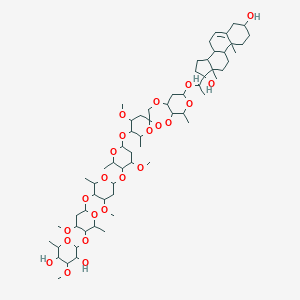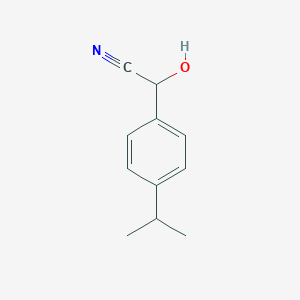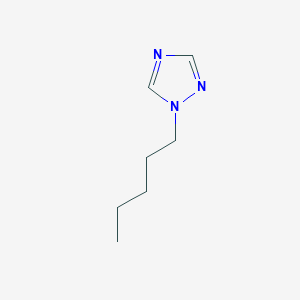
1-pentyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pentyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is a derivative of the heterocyclic compound triazole and is structurally similar to other synthetic cannabinoids. 1-pentyl-1H-1,2,4-triazole is a psychoactive substance that acts on the cannabinoid receptors in the brain, producing effects similar to those of marijuana.
Mecanismo De Acción
1-pentyl-1H-1,2,4-triazole acts on the cannabinoid receptors in the brain, producing effects similar to those of marijuana. The compound binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. The binding of 1-pentyl-1H-1,2,4-triazole to these receptors leads to the activation of various signaling pathways, resulting in the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-pentyl-1H-1,2,4-triazole are similar to those of marijuana. The compound produces a range of effects, including relaxation, euphoria, altered perception, and increased appetite. It also has potential therapeutic applications, such as pain relief and anti-inflammatory effects. However, the long-term effects of 1-pentyl-1H-1,2,4-triazole on the human body are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-pentyl-1H-1,2,4-triazole has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has also been extensively studied, making it a useful reference compound for investigating the effects of synthetic cannabinoids. However, there are also limitations to its use. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. It also has potential health hazards, and precautions should be taken when handling the compound.
Direcciones Futuras
There are several future directions for research on 1-pentyl-1H-1,2,4-triazole. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the human body. This includes studying the potential for addiction and other negative health effects associated with the use of these compounds. Finally, there is a need for further research into the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications.
Conclusion
In conclusion, 1-pentyl-1H-1,2,4-triazole is a synthetic cannabinoid that has been extensively studied for its effects on the human body. It acts on the cannabinoid receptors in the brain, producing effects similar to those of marijuana. The compound has several advantages for use in lab experiments, but also has limitations and potential health hazards. There are several future directions for research on 1-pentyl-1H-1,2,4-triazole, including the development of new synthetic cannabinoids with improved therapeutic properties and the investigation of the long-term effects of these compounds on the human body.
Métodos De Síntesis
The synthesis of 1-pentyl-1H-1,2,4-triazole involves the reaction of 1-pentylamine with 1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out using standard organic synthesis techniques and requires the use of reagents such as acetic anhydride, triethylamine, and dichloromethane. The product is then purified using column chromatography to obtain pure 1-pentyl-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
1-pentyl-1H-1,2,4-triazole has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been used as a reference compound in studies investigating the pharmacological properties of synthetic cannabinoids. 1-pentyl-1H-1,2,4-triazole has also been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system, which is responsible for regulating various physiological processes in the body.
Propiedades
Número CAS |
118227-36-4 |
|---|---|
Nombre del producto |
1-pentyl-1H-1,2,4-triazole |
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.2 g/mol |
Nombre IUPAC |
1-pentyl-1,2,4-triazole |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-10-7-8-6-9-10/h6-7H,2-5H2,1H3 |
Clave InChI |
MBFUJFHFOZMBTG-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC=N1 |
SMILES canónico |
CCCCCN1C=NC=N1 |
Sinónimos |
1H-1,2,4-Triazole,1-pentyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



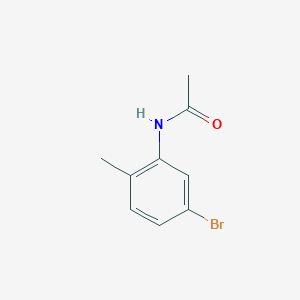
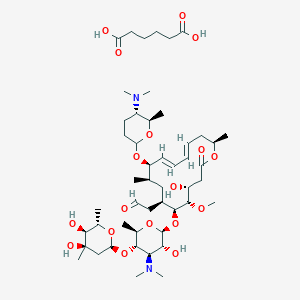
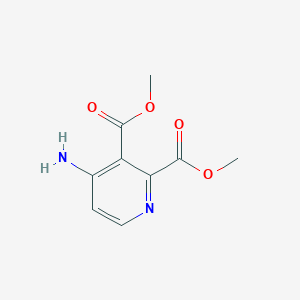

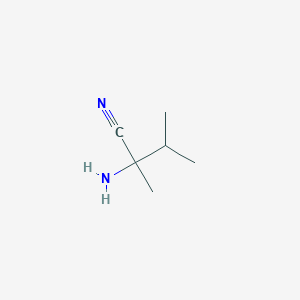
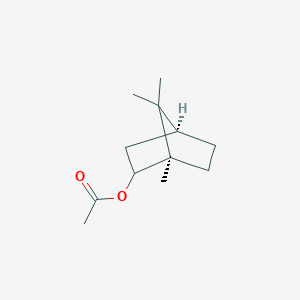


![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)


